7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
The compound 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 7 with a 4-(3-methoxyphenyl)piperazine-1-carbonyl group and at position 3 with a phenethyl chain. The piperazine-carbonyl moiety may contribute to hydrogen bonding and solubility, while the phenethyl group could improve lipophilicity and membrane permeability .
Properties
Molecular Formula |
C28H28N4O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35) |
InChI Key |
BNBNGYZDJKREQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline-2,4-dione Skeleton
The quinazoline-2,4-dione core is typically synthesized from isatoic anhydride or anthranilic acid derivatives . For this compound, isatoic anhydride (10 ) reacts with phenethylamine in refluxing ethanol to form the intermediate 2-aminobenzamide (Scheme 1). Subsequent cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) yields 3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11 ).
Table 1: Reaction Conditions for Quinazoline Core Formation
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amination | Phenethylamine, ethanol | Reflux, 12 h | 75–80% |
| Cyclization | CS₂, KOH | 80°C, 6 h | 65–70% |
This intermediate is critical for introducing the phenethyl group at position 3 of the quinazoline ring.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | COMU | 85–90% |
| Solvent | DMF | Maximizes solubility |
| Temperature | 25°C | Prevents decomposition |
This step is highly sensitive to moisture, requiring anhydrous conditions.
Reaction Mechanisms and Key Transformations
Cyclization Mechanism
The cyclization of 2-aminobenzamide with CS₂ proceeds via thiourea formation , followed by intramolecular nucleophilic attack to form the quinazoline-2-thione intermediate. Base-mediated elimination of H₂S generates the 2,4-dione structure (Figure 1).
Coupling Mechanism
COMU activates the carboxylic acid as an oxyma ester, enabling nucleophilic acyl substitution by the piperazine’s secondary amine. This mechanism avoids racemization and ensures high coupling efficiency.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst during coupling increases yield by 10–15%.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
Reverse-phase HPLC with a C18 column shows >98% purity using a water-acetonitrile gradient.
Comparative Analysis of Synthetic Routes
Table 3: Comparison of Linear vs. Convergent Synthesis
| Parameter | Linear Approach | Convergent Approach |
|---|---|---|
| Total Yield | 40–45% | 65–70% |
| Purity | 85–90% | 95–98% |
| Complexity | High (9 steps) | Moderate (5 steps) |
The convergent method is superior in yield and practicality.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline or piperazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substitution Patterns on the Quinazoline Core
The position and nature of substituents on the quinazoline-2,4-dione scaffold significantly influence biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Position 7 vs. 6 Substitution : The target compound’s 7-substituted piperazine-carbonyl group contrasts with the 6-bromo substituent in CAS 892287-41-1. Bromination at position 6 may enhance electrophilic reactivity but reduce solubility compared to the target’s polar piperazine group .
- Piperazine Linkage : The target’s direct piperazine-carbonyl linkage (position 7) differs from CAS 896374-56-4’s benzyl-piperazine chain (position 3), which introduces steric bulk and alters pharmacokinetics .
- Fluorinated Derivatives : The INN-listed compound () incorporates fluorine atoms, likely improving metabolic stability and membrane penetration compared to the target’s methoxy group .
Physicochemical Properties
| Compound | Molecular Weight | Molecular Formula | LogP (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 476.5 (calculated) | C27H25N5O4 | ~3.2 (moderate lipophilicity) | 3-Methoxyphenyl, phenethyl |
| CAS 896374-56-4 | 482.5 | C28H26N4O4 | ~3.5 | Acetylphenyl, benzyl |
| CAS 892287-41-1 | 527.3 | C23H23BrN6O3 | ~2.8 | Bromo, 4-oxobutyl |
Analysis :
- The target compound’s phenethyl group contributes to moderate lipophilicity (LogP ~3.2), balancing solubility and membrane permeability.
- CAS 896374-56-4’s higher molecular weight (482.5) and acetylphenyl group may reduce bioavailability compared to the target .
Biological Activity
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Its unique structure integrates a quinazoline core with various functional groups, including a piperazine moiety and a methoxyphenyl group. This combination suggests potential biological activity across multiple therapeutic areas.
Chemical Structure and Properties
The molecular formula for this compound is C₂₁H₂₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features contribute to its reactivity and biological profile, making it a candidate for drug development.
Biological Activity Overview
Research has indicated that compounds containing quinazoline structures exhibit diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific compound under investigation has shown promise in several key areas:
- Anticancer Activity : Quinazoline derivatives have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth.
- Neuropharmacological Effects : The piperazine moiety in the compound is known for its interaction with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The biological activity of this compound may involve multiple mechanisms:
- Receptor Binding : The compound's structure allows it to interact with aminergic receptors, which play crucial roles in neurotransmission and can influence cell proliferation and survival.
- Cell Cycle Modulation : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis or necroptosis.
- Reactive Oxygen Species (ROS) Generation : Some quinazoline derivatives have been linked to increased ROS production, which can trigger cell death pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 6-(4-methylpiperazinyl)quinazolin-4(3H)-one | Quinazoline core with piperazine | Anticancer | Lacks methoxy substitution |
| 2-(piperazin-1-yl)quinazolin-4(3H)-one | Simple piperazine attachment | Antimicrobial | Less complex than target compound |
| 8-hydroxyquinazolinone derivatives | Hydroxy group on quinazoline | Antioxidant | Different functional profile |
The unique combination of a methoxyphenyl group and a phenethyl side chain distinguishes this compound from others in its class, potentially enhancing its pharmacological properties and selectivity towards specific biological targets.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related quinazoline derivatives:
- Antitumor Activity : A study highlighted the synthesis of various quinazoline derivatives and their antitumor activity against different cancer cell lines. The results indicated that certain modifications could significantly enhance potency (PubMed Central) .
- Mechanistic Insights : Research on similar piperazine-containing compounds showed their ability to induce necroptosis in leukemic cells through specific receptor interactions (PubMed) . This suggests that this compound may also possess similar necroptotic signaling capabilities.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Quinazoline-dione core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
- Piperazine coupling : Reacting the quinazoline intermediate with 4-(3-methoxyphenyl)piperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Phenethyl substitution : Alkylation of the quinazoline nitrogen with phenethyl bromide in the presence of a base like K₂CO₃ .
Key Considerations : - Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
- Yield optimization by controlling temperature (reflux vs. RT) and stoichiometry of piperazine derivatives .
Q. How can structural characterization of this compound be validated?
Methodological Answer:
- NMR Spectroscopy : Confirm the presence of the piperazine carbonyl (C=O at ~170 ppm in ¹³C NMR) and methoxyphenyl protons (δ 3.8–3.9 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained (e.g., using slow evaporation from EtOAc) .
Q. What preliminary biological assays are recommended for activity screening?
Methodological Answer:
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar quinazoline derivatives .
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors due to the piperazine moiety’s affinity for neurological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Systematic substitution : Modify the phenethyl group (e.g., halogenation) or methoxyphenyl ring (e.g., replacing OMe with CF₃) to assess potency changes .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding (quinazoline-dione) and hydrophobic (phenethyl) regions .
- Comparative analysis : Benchmark against analogs like 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-dione to isolate substituent effects .
Q. What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into crystal structures of kinases (e.g., PDB: 2J5F) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key residues for binding .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and prioritize derivatives .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural analogs : Compare activity trends with derivatives lacking the piperazine-carbonyl group to isolate functional group contributions .
Q. What methodologies improve metabolic stability and pharmacokinetic properties?
Methodological Answer:
- Ester-to-amide conversion : Replace labile esters (e.g., ethyl carboxylates) with stable amides to reduce hydrolysis .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- LogP optimization : Introduce polar groups (e.g., -OH) to the phenethyl chain to balance solubility and membrane permeability .
Q. How can target-specific mechanisms of action be elucidated?
Methodological Answer:
- CRISPR/Cas9 knock-down : Silence candidate targets (e.g., PDE4B) in cellular models and assess rescue of activity .
- Thermal shift assays : Monitor protein thermal stability shifts upon ligand binding to confirm direct interactions .
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates .
Q. What strategies mitigate off-target effects in functional studies?
Methodological Answer:
- Selectivity profiling : Screen against a panel of 50+ kinases/receptors using competitive binding assays .
- Transcriptomic analysis : RNA-seq to identify unintended pathway activation (e.g., oxidative stress responses) .
- Dose-response curves : Establish EC₅₀/IC₅₀ ratios to differentiate primary vs. secondary targets .
Q. How can synthetic scalability challenges be addressed for in vivo studies?
Methodological Answer:
- Flow chemistry : Optimize piperazine coupling steps in continuous reactors to improve reproducibility .
- Design of experiments (DoE) : Use Minitab to statistically optimize reaction parameters (e.g., solvent ratio, catalyst loading) .
- Crystallization control : Seed batch crystallization to ensure consistent polymorph formation for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
